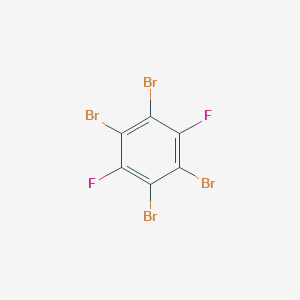

1,2,4,5-Tetrabromo-3,6-difluorobenzene

Description

Properties

IUPAC Name |

1,2,4,5-tetrabromo-3,6-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4F2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZJBNHRCBJBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Tale of Two Halogenated Cores: An In-depth Technical Guide to 1,2,4,5-Tetrabromobenzene and its 3,6-Difluoro Analog

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and synthesis, the selection of a core scaffold is a decision that dictates the trajectory of a research program. Polyhalogenated benzenes, a class of compounds characterized by a benzene ring adorned with multiple halogen atoms, represent a cornerstone of synthetic versatility. Their unique electronic properties and predictable reactivity patterns make them invaluable building blocks in the creation of novel pharmaceuticals, advanced materials, and functional organic molecules.

This technical guide delves into a comparative analysis of two such scaffolds: the well-established 1,2,4,5-tetrabromobenzene and its lesser-explored, yet strategically significant, 3,6-difluoro analog. As a Senior Application Scientist, the ensuing discussion aims to provide not just a recitation of facts, but a nuanced understanding of the fundamental differences that arise from the simple substitution of two bromine atoms with fluorine. We will explore how this seemingly subtle change dramatically alters the physicochemical properties, reactivity, and ultimately, the potential applications of the core structure.

The Architectural Foundation: A Comparative Overview of Physicochemical Properties

The journey into understanding the divergent paths of these two molecules begins with an examination of their intrinsic physical and chemical characteristics. These properties, born from their distinct halogenation patterns, govern their behavior in both synthetic transformations and biological systems.

| Property | 1,2,4,5-Tetrabromobenzene | 1,2,4,5-Tetrabromo-3,6-difluorobenzene |

| CAS Number | 636-28-2[1] | 5172-13-4[2] |

| Molecular Formula | C₆H₂Br₄[3] | C₆Br₄F₂[2] |

| Molecular Weight | 393.70 g/mol [1] | 429.68 g/mol [2] |

| Appearance | White solid[3] | Not readily available |

| Melting Point | 180–182 °C[3] | Not readily available |

| Boiling Point | Not readily available | Not readily available |

| Solubility | Insoluble in water; slightly soluble in benzene, toluene | Expected to have low solubility in polar solvents |

The most immediately apparent difference lies in their molecular weights, a direct consequence of the heavier bromine atoms. While comprehensive experimental data for the 3,6-difluoro analog is not widely available in public literature, we can infer certain properties based on fundamental principles. The introduction of highly electronegative fluorine atoms is expected to significantly alter the molecule's polarity and intermolecular interactions.

Synthesis Strategies: Forging the Halogenated Core

The synthetic accessibility of a building block is a critical factor for its widespread adoption. Here, we outline the established and putative synthetic routes to our two molecules of interest.

Synthesis of 1,2,4,5-Tetrabromobenzene

The synthesis of 1,2,4,5-tetrabromobenzene is a well-documented process, typically achieved through the direct bromination of benzene or a less substituted bromobenzene.

Experimental Protocol: Electrophilic Bromination of 1,4-Dibromobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromobenzene in a suitable solvent such as chloroform or tetrachloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃), which can be generated in situ from iron nails.

-

Bromine Addition: Slowly add an excess of bromine (Br₂) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to facilitate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure 1,2,4,5-tetrabromobenzene as a white solid.[4]

Caption: Electrophilic bromination of 1,4-dibromobenzene.

Putative Synthesis of this compound

Proposed Experimental Protocol: Bromination of 1,2,4,5-Tetrafluorobenzene

-

Reaction Setup: In a fume hood, charge a reaction vessel suitable for aggressive reagents with 1,2,4,5-tetrafluorobenzene.

-

Reaction Medium: Use a strong acid medium, such as oleum (fuming sulfuric acid), which is known to facilitate the bromination of deactivated aromatic rings.

-

Brominating Agent: Slowly add bromine (Br₂) to the reaction mixture.

-

Reaction Conditions: The reaction will likely require elevated temperatures and prolonged reaction times due to the deactivating effect of the fluorine atoms. Careful monitoring of the reaction progress is essential.

-

Workup: The reaction mixture would be carefully quenched by pouring it onto ice, followed by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated.

-

Purification: Purification would likely involve column chromatography to separate the desired product from any partially brominated or isomeric byproducts.

This proposed synthesis is based on known methodologies for the halogenation of polyfluorinated aromatic compounds.[5]

Caption: Proposed synthesis of the 3,6-difluoro analog.

The Heart of the Matter: Reactivity and the Influence of Halogenation

The true divergence in the utility of these two scaffolds lies in their reactivity. The nature of the halogen substituents—bromine versus fluorine—imparts distinct electronic and steric characteristics to the benzene ring, thereby governing their behavior in key synthetic transformations.

Electronic Effects: A Tug-of-War of Induction and Resonance

Halogens exert a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+M) through their lone pairs.

-

1,2,4,5-Tetrabromobenzene: The four bromine atoms significantly withdraw electron density from the ring via the inductive effect, making it less nucleophilic than benzene. However, the resonance effect of bromine, while modest, directs incoming electrophiles to the remaining ortho and para positions (in this case, the two hydrogens).

-

This compound: The two fluorine atoms, being the most electronegative elements, exert a much stronger inductive effect than bromine, further deactivating the ring towards electrophilic attack. Conversely, the resonance effect of fluorine is also more pronounced than that of bromine. This interplay of strong induction and moderate resonance makes the reactivity of this mixed halogenated system intriguing and potentially more nuanced.

Cross-Coupling Reactions: The Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation. The differential reactivity of C-Br and C-F bonds in these reactions is a key differentiator between our two scaffolds.

General Reactivity Trend in Cross-Coupling: C-I > C-Br > C-Cl >> C-F

-

1,2,4,5-Tetrabromobenzene: The four C-Br bonds are all potential sites for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[6][7][8][9] This allows for the sequential and controlled introduction of up to four different substituents, making it a highly versatile building block for constructing complex, multi-functionalized aromatic systems.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 1,2,4,5-Tetrabromobenzene

-

Reaction Setup: To a reaction flask, add 1,2,4,5-tetrabromobenzene, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.[10]

-

This compound: The presence of both C-Br and C-F bonds offers the exciting possibility of selective cross-coupling . The C-Br bonds are significantly more reactive than the C-F bonds in typical palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the bromine-bearing positions while leaving the fluorine atoms intact for subsequent transformations. This orthogonal reactivity is a highly desirable feature in complex molecule synthesis.

Caption: Comparative reactivity in key transformations.

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine

While the C-F bond is generally unreactive in cross-coupling, it is the preferred leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups.

-

1,2,4,5-Tetrabromobenzene: The C-Br bonds are less prone to SNAr compared to C-F bonds under similar conditions.

-

This compound: The presence of four electron-withdrawing bromine atoms significantly activates the benzene ring towards nucleophilic attack. This, combined with the excellent leaving group ability of fluoride, makes the C-F bonds in this molecule potential sites for SNAr reactions with strong nucleophiles like alkoxides or amines.[11][12] This provides a complementary method for functionalization, allowing for the introduction of different substituents at the 3 and 6 positions after the bromine positions have been modified via cross-coupling.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Polyhalogenated Benzene

-

Reaction Setup: In a reaction vessel, dissolve the polyhalogenated benzene in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Nucleophile and Base: Add the nucleophile (e.g., an alcohol or an amine) and a strong base (e.g., NaH or K₂CO₃) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the required temperature. The reaction progress is monitored by an appropriate analytical technique.

-

Workup: After completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography or recrystallization.

Applications: From Bench to Breakthrough

The distinct reactivity profiles of these two scaffolds translate into a diverse range of potential applications, particularly in drug discovery and materials science.

-

1,2,4,5-Tetrabromobenzene: This versatile building block has been utilized in the synthesis of liquid crystals, fluorescent dyes, and as a precursor for arynes.[4] Its ability to undergo multiple cross-coupling reactions makes it a valuable scaffold for creating complex organic electronic materials and biologically active molecules.

-

This compound: The orthogonal reactivity of this molecule opens up avenues for the synthesis of highly complex and precisely substituted aromatic compounds. In drug discovery, the introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 3,6-difluoro analog allows for the strategic placement of fluorine atoms in a late-stage synthetic sequence, after the core scaffold has been elaborated via reactions at the bromine positions. In materials science, the combination of bromine and fluorine can be used to fine-tune the electronic properties and solid-state packing of organic semiconductors.

Spectroscopic Signatures: Unmasking the Molecular Identity

The characterization of these molecules relies on a suite of spectroscopic techniques. While experimental spectra for the 3,6-difluoro analog are not widely published, we can predict their key features.

-

¹H NMR: Due to the high degree of substitution, the ¹H NMR spectrum of both compounds will be simple, showing a singlet for the two equivalent protons in 1,2,4,5-tetrabromobenzene. The 3,6-difluoro analog has no protons, so it will not show any signals in the ¹H NMR spectrum.

-

¹³C NMR: The ¹³C NMR spectra will show distinct signals for the carbon atoms, with the chemical shifts influenced by the attached halogens. In the 3,6-difluoro analog, the carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum of the 3,6-difluoro analog is expected to show a single resonance, providing a clear diagnostic peak for the presence of the fluorine atoms.[13][14]

Conclusion: A Choice of Strategy

The comparison between 1,2,4,5-tetrabromobenzene and its 3,6-difluoro analog highlights a fundamental principle in synthetic chemistry: the profound impact of subtle structural modifications. While the former offers a robust and well-understood platform for extensive functionalization via cross-coupling, the latter introduces a layer of sophistication through its orthogonal reactivity. The choice between these two scaffolds is not merely a matter of preference but a strategic decision based on the desired final molecular architecture and the synthetic pathway envisioned. For researchers and drug development professionals, a deep understanding of the nuanced differences between such building blocks is paramount to unlocking new frontiers in molecular innovation.

References

-

Shanghai Amole Biotechnology Co., Ltd. (2025). This compound. [Online]. Available: [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Online]. Available: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online]. Available: [Link]

-

Hart, H., Shahlai, K., & Acquaah, S. O. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses Procedure. [Online]. Available: [Link]

-

Wikipedia. (2023). Stille reaction. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online]. Available: [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Online]. Available: [Link]

-

Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube. [Online]. Available: [Link]

-

SynArchive. (n.d.). Stille Coupling. [Online]. Available: [Link]

-

ChemWhat. (n.d.). 1,4-DIBROMOTETRAFLUOROBENZENE CAS#: 344-03-6. [Online]. Available: [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrabromobenzene. [Online]. Available: [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Online]. Available: [Link]

- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). [Online]. Available: [Link]

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). [Online]. Available: [Link]

- Pummer, W. J., & Wall, L. A. (1958). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards, 60(5), 457-459.

- Schlosser, M. (2006). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. In Fluorinated Heterocyclic Compounds (pp. 227-257). Springer, Berlin, Heidelberg.

-

SYNTHESIS, CRYSTAL STRUCTURE, QUANTUM CHEMICAL CALCULATION AND MOLECULAR DOCKING ON (E)-1-(4-FLUOROBENZYLIDENE). (n.d.). [Online]. Available: [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluoro-3,6-diiodobenzene. [Online]. Available: [Link]

- Imperial Chemical Industries Ltd. (1972). Preparation of 1 2 4 5-tetrafluorobenzene. U.S.

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Online]. Available: [Link]

-

Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Online]. Available: [Link]

-

Wikipedia. (2023). 1,2,4,5-Tetrabromobenzene. [Online]. Available: [Link]

- Chambers, R. D., et al. (2024).

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Online]. Available: [Link]

- Dolbier, W. R., & Duan, J. X. (2005). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. U.S.

-

19Flourine NMR. (n.d.). [Online]. Available: [Link]

-

Kamari, S. P. (2017). Theoretical Investigations of Difluorobenzene Interacting with Ne and. [Online]. Available: [Link]

- Britton, D., & Etter, M. C. (1996). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. Crystal Engineering, 1(1), 57-61.

- Perašínová, L., et al. (2006). 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2889-o2890.

Sources

- 1. 1,2,4,5-Tetrabromobenzene | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 3. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 6. Stille Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

Suppliers and price of high-purity 1,2,4,5-Tetrabromo-3,6-difluorobenzene

An In-Depth Technical Guide to High-Purity 1,2,4,5-Tetrabromo-3,6-difluorobenzene: Synthesis, Applications, and Experimental Protocols

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists interested in the synthesis and application of high-purity this compound. This fully halogenated benzene derivative represents a unique, albeit commercially unavailable, building block with significant potential in materials science and advanced organic synthesis. Due to its status as a novel research chemical, this document focuses on a proposed, scientifically grounded synthesis protocol, explores potential applications based on structurally analogous compounds, and provides detailed, actionable experimental procedures. All discussions are framed from the perspective of a senior application scientist, emphasizing the chemical logic behind procedural choices and safety considerations.

Introduction to this compound

This compound is a perhalogenated aromatic compound with the molecular formula C₆Br₄F₂. Its structure consists of a central benzene ring where all hydrogen atoms have been substituted by four bromine atoms and two fluorine atoms. The symmetrical substitution pattern imparts specific chemical and physical properties, making it a potentially valuable precursor for creating complex molecular architectures.

Nomenclature and Identification:

-

IUPAC Name: this compound

-

Molecular Formula: C₆Br₄F₂

-

CAS Number: Not assigned. This compound is not broadly listed in major chemical databases, indicating its status as a specialty or research chemical rather than a stock compound.

The fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring, while the bromine atoms are less electronegative and can serve as reactive sites for cross-coupling reactions or metallation.[1]

Physicochemical Properties

As this compound is not commercially available, experimental data is scarce. The following properties have been calculated based on its chemical structure and are provided as estimates for guiding experimental design.

| Property | Estimated Value | Source / Method |

| Molecular Weight | 431.68 g/mol | Calculation |

| Appearance | White to off-white crystalline solid (Predicted) | Analogy to similar compounds[2] |

| Melting Point | >200 °C (Predicted) | Analogy to similar polyhalogenated benzenes |

| Boiling Point | Not available (likely sublimes) | - |

| Solubility | Insoluble in water; soluble in halogenated solvents and hot aromatic solvents (e.g., Toluene, Dichloromethane) | General principles of solubility |

Sourcing, Pricing, and Availability

High-purity this compound is not currently offered as a catalog item by major chemical suppliers. Its use in research necessitates either custom synthesis or in-house preparation. The cost for custom synthesis would be significant, reflecting the multi-step nature of the process and the required purity.

For researchers planning to synthesize this compound, the key precursor is 1,4-difluorobenzene . The following table provides a list of representative suppliers for this precursor and related polyhalogenated compounds, which may serve as a starting point for sourcing materials or identifying companies with expertise in halogenation chemistry.

| Compound | CAS Number | Representative Suppliers | Purity |

| 1,4-Difluorobenzene | 540-36-3 | Sigma-Aldrich, TCI, Alfa Aesar | >99% |

| 1,2,4,5-Tetrabromobenzene | 636-28-2 | Sigma-Aldrich, TCI | >98% |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | BLD Pharm, Apollo Scientific | >98% |

| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich, Acros Organics | >99% |

Proposed Synthesis Protocol: Electrophilic Aromatic Substitution

The most logical and direct pathway to this compound is the exhaustive bromination of 1,4-difluorobenzene. The fluorine atoms are ortho-, para-directing but strongly deactivating substituents.[1] Since the para positions are occupied by the other fluorine atoms, electrophilic substitution will be directed to the four available ortho positions (C2, C3, C5, C6).

Causality of Experimental Choices:

-

Starting Material: 1,4-difluorobenzene is chosen for its symmetrical structure, which ensures that all four substitution sites are chemically equivalent, simplifying the reaction pathway.

-

Brominating Agent: Molecular bromine (Br₂) is the standard reagent for electrophilic bromination. An excess is required to drive the reaction to completion and achieve full substitution on the deactivated ring.

-

Catalyst: A strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃), is essential.[3] The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺ equivalent) necessary to overcome the deactivating effect of the fluorine atoms.[3]

-

Solvent: A non-reactive, anhydrous solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is suitable. The reaction must be kept anhydrous to prevent deactivation of the Lewis acid catalyst.

Step-by-Step Methodology

Warning: This reaction involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas), and a dropping funnel. Maintain a dry atmosphere using a nitrogen or argon inlet.

-

Charging the Flask: To the flask, add 1,4-difluorobenzene (1 equivalent) and the anhydrous solvent (e.g., CH₂Cl₂).

-

Catalyst Addition: Carefully add the Lewis acid catalyst, such as powdered anhydrous FeBr₃ (0.1 equivalents), to the stirred solution.

-

Bromine Addition: Charge the dropping funnel with molecular bromine (at least 4.2 equivalents, a slight excess) dissolved in a small amount of the reaction solvent. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material and intermediate brominated species are consumed. This may take several hours.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring the mixture over ice water containing a reducing agent like sodium bisulfite to destroy any remaining bromine.

-

Work-up: Separate the organic layer. Wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude solid product will likely be a mixture of brominated isomers. Purification to obtain the high-purity this compound can be achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography.

Visualizing the Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound via electrophilic bromination.

Potential Research Applications

The unique electronic properties and symmetrical structure of this compound make it a compelling candidate for several advanced applications, analogous to similar polyhalogenated aromatics.[2]

-

Precursor for Liquid Crystals and OLEDs: Its rigid, planar core can be functionalized via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) at the bromine positions to build complex, conjugated systems. Such molecules are investigated for use as discotic liquid crystals or as emissive materials in Organic Light-Emitting Diodes (OLEDs).[1]

-

Diaryne Equivalent in Synthesis: Treatment with a strong organometallic base (e.g., n-butyllithium) could selectively remove two bromine atoms to generate a highly reactive 1,4-benzyne diradical intermediate in-situ. This diaryne equivalent can be trapped with dienes like furan in [4+2] cycloaddition reactions to construct complex polycyclic aromatic structures.[4]

-

Monomer for High-Performance Polymers: The molecule can serve as a hexafunctional monomer. The bromine atoms can be substituted to create cross-linking points, leading to the formation of highly stable, porous polymers or Metal-Organic Frameworks (MOFs) with potential applications in gas separation and storage.[2]

Visualizing Application Pathways

Caption: Logical relationships between the core compound and its potential application areas.

Experimental Protocol: Generation and Trapping of a Diaryne Intermediate

This protocol describes a hypothetical experiment to demonstrate the utility of this compound as a diaryne precursor, based on established procedures for 1,2,4,5-tetrabromobenzene.[4]

Objective: To generate a difluorinated 1,4-benzyne equivalent and trap it with excess furan to form a diepoxide adduct.

-

Reactor Setup: In an oven-dried, multi-necked flask under an inert argon atmosphere, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a significant excess of furan (e.g., 10 equivalents), which acts as both the solvent and the trapping agent.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the highly exothermic reaction with the organolithium reagent and to prevent side reactions.

-

Base Addition: While vigorously stirring, add n-butyllithium (n-BuLi) in hexanes (2.1 equivalents) dropwise via a syringe pump over 1 hour. The two equivalents of n-BuLi are intended to abstract two bromine atoms, generating the diaryne intermediate stepwise.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Quenching: Quench the reaction by the slow, dropwise addition of methanol (10 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting syn and anti isomeric products can be separated and purified by column chromatography on silica gel.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound does not exist, the hazards can be reliably inferred from structurally related compounds like 1,2,4,5-tetrabromobenzene (CAS 636-28-2) and various dibromodifluorobenzenes.[5][6]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat and ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or the environment.

-

References

-

CAS Common Chemistry. (n.d.). MK 5172. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). Retrieved February 15, 2026, from [Link]

-

Oxford University Press. (2013, March 27). Synthesis of poly-substituted benzenes [Video]. YouTube. [Link]

-

Hart, H., & Shahlai, K. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). JPH07285896A - 1,4-difluorobenzene derivative.

-

KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (2006, October 9). Preparation of Benzene Derivatives. Retrieved February 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). MK 5172. Retrieved February 15, 2026, from [Link]

-

Felix, G., & Fevrier, C. (2025, October 25). Regiospecific Synthesis of Mono-and Polyiodo Derivatives of Benzene. ResearchGate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrabromobenzene. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2,4,5-Tetrabromobenzene. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluoro-3,6-diiodobenzene;4-[4-[1,2,2-tris(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4,5-difluorobenzene. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1,4-Difluorobenzene | 540-36-3 | Benchchem [benchchem.com]

- 2. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]

- 5. 1,2,4,5-Tetrabromobenzene | C6H2Br4 | CID 12486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dibromo-4,5-difluorobenzene | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for bromination of difluorobenzene with iron catalyst

An Application Note and Protocol for the Iron-Catalyzed Bromination of Difluorobenzene

Abstract

This document provides a comprehensive guide to the electrophilic aromatic bromination of difluorobenzene isomers using an iron catalyst. The protocol details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical methods for product characterization. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the expertise to perform this synthesis efficiently and safely, yielding bromodifluorobenzene intermediates crucial for pharmaceutical and materials science applications.

Introduction: The Strategic Bromination of a Deactivated Ring

The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis. Brominated aromatics are versatile precursors for a multitude of subsequent reactions, including Suzuki, Heck, and Buchwald-Hartwig cross-couplings. The subject of this protocol, difluorobenzene, presents a unique challenge and opportunity. The two fluorine atoms, being highly electronegative, deactivate the aromatic ring towards electrophilic attack. However, they are also ortho, para-directing groups, meaning they steer the incoming electrophile to specific positions on the ring.

This electrophilic aromatic substitution (EAS) reaction requires a Lewis acid catalyst to enhance the electrophilicity of molecular bromine.[1][2] While various Lewis acids like AlCl₃ or FeCl₃ can be used, this protocol focuses on the use of elemental iron (in the form of filings or powder), which generates the active catalyst, iron(III) bromide (FeBr₃), in situ upon reaction with bromine.[3][4] This approach is practical, cost-effective, and widely used.[5][6]

Understanding the directing effects of the fluorine substituents on the three different isomers of difluorobenzene is paramount for predicting and controlling the reaction's regiochemical outcome. This guide will dissect the synthesis for each isomer, providing a robust framework for laboratory application.

The Underlying Science: Mechanism and Regioselectivity

The bromination of difluorobenzene proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three key stages.

Stage 1: Generation of the Electrophile The iron catalyst reacts with molecular bromine to form iron(III) bromide (FeBr₃). This powerful Lewis acid then coordinates with another molecule of bromine, polarizing the Br-Br bond and creating a highly reactive electrophilic bromine species, effectively a "Br⁺" source.[7]

Stage 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the difluorobenzene ring attacks the electrophilic bromine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[8]

Stage 3: Re-aromatization A weak base, typically the FeBr₄⁻ complex formed in the first stage, abstracts a proton from the carbon atom bearing the new bromine substituent. This restores the aromatic system and regenerates the FeBr₃ catalyst, completing the catalytic cycle.[7] The liberated proton combines with a bromide ion to form hydrogen bromide (HBr) as a gaseous byproduct.

Caption: General mechanism of iron-catalyzed bromination.

Predicting the Outcome: Regioselectivity of Difluorobenzene Isomers

The position of the incoming bromine atom is dictated by the directing effects of the two fluorine atoms already on the ring.

-

1,2-Difluorobenzene: The fluorine atoms direct ortho and para. The positions para to the fluorines (positions 4 and 5) are the most likely sites for substitution due to a combination of electronic activation and reduced steric hindrance compared to the ortho positions (3 and 6). This typically leads to 1-bromo-3,4-difluorobenzene as the major product.

-

1,3-Difluorobenzene: The directing effects of the two fluorine atoms are reinforcing. Position 2 is ortho to both fluorines, while positions 4 and 6 are ortho to one and para to the other. Position 5 is meta to both and highly deactivated. The reaction strongly favors substitution at the 4-position (which is equivalent to the 6-position), yielding 1-bromo-2,4-difluorobenzene with high selectivity. Direct bromination does not yield 1-bromo-3,5-difluorobenzene.[9]

-

1,4-Difluorobenzene: All four available positions (2, 3, 5, 6) are electronically equivalent, being ortho to one fluorine and meta to the other. Therefore, a single monobrominated product is expected: 1-bromo-2,5-difluorobenzene .

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for any of the difluorobenzene isomers on a typical laboratory scale.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Difluorobenzene isomer (1,2-, 1,3-, or 1,4-) | Three-necked round-bottom flask (250 mL) |

| Liquid Bromine (Br₂) | Reflux condenser |

| Iron filings or powder | Pressure-equalizing dropping funnel |

| Dichloromethane (DCM, anhydrous) | Magnetic stirrer and stir bar |

| 5% Sodium bisulfite (NaHSO₃) solution | Heating mantle with temperature control |

| Saturated sodium bicarbonate (NaHCO₃) solution | Ice-water bath |

| Brine (saturated NaCl solution) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) | Gas trap (e.g., bubbler with NaOH solution) |

| Rotary evaporator | |

| Distillation or column chromatography apparatus |

Step-by-Step Methodology

Caption: Experimental workflow for difluorobenzene bromination.

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar. Fit the central neck with a reflux condenser, one side neck with a pressure-equalizing dropping funnel, and the other side neck with a stopper. Attach a gas trap containing a dilute sodium hydroxide solution to the top of the condenser to neutralize the evolving HBr gas.

-

Reagent Charging: In the flask, place the difluorobenzene isomer (e.g., 11.4 g, 0.1 mol) and iron filings (e.g., 0.3 g, ~5 mol%). Add anhydrous dichloromethane (50 mL) to dissolve the substrate.

-

Bromine Addition: Charge the dropping funnel with liquid bromine (e.g., 16.0 g, 5.1 mL, 0.1 mol). Caution: Perform this step in a certified fume hood. Cool the reaction flask in an ice-water bath to 0-5 °C.

-

Reaction Execution: Begin vigorous stirring. Add the bromine dropwise from the funnel to the cooled solution over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.[10] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours or until the red-brown color of bromine fades and HBr evolution ceases. The reaction progress can be monitored by TLC or GC analysis.

-

Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 50 mL of a cold 5% sodium bisulfite solution to quench any unreacted bromine. The organic layer should become colorless or pale yellow.

-

Work-up - Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), 50 mL of water, and finally 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure bromodifluorobenzene isomer.

Safety is Paramount: Hazard Analysis and Precautions

This reaction involves hazardous materials and requires strict adherence to safety protocols.

| Substance | Primary Hazards | Handling Precautions |

| **Liquid Bromine (Br₂) ** | Highly toxic, extremely corrosive, causes severe burns, potent respiratory irritant.[11][12] | ALWAYS handle in a certified fume hood. Wear a face shield, safety goggles, lab coat, and heavy-duty nitrile or neoprene gloves.[13][14] Have a bromine spill kit and sodium thiosulfate solution readily available. |

| Difluorobenzene Isomers | Flammable liquids, skin and eye irritants. | Handle in a well-ventilated area, away from ignition sources. Standard PPE is required. |

| Hydrogen Bromide (HBr) | Toxic and corrosive gas produced as a byproduct. | The reaction must be equipped with a gas trap to neutralize HBr before it is released into the fume hood. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Minimize exposure by handling in a fume hood. |

Product Characterization: Confirming Success

The identity, regiochemistry, and purity of the final product must be confirmed through rigorous analytical techniques.

Expected Products Summary

| Starting Material | Major Product | Systematic Name |

| 1,2-Difluorobenzene | 1-Bromo-3,4-difluorobenzene | |

| 1,3-Difluorobenzene | 1-Bromo-2,4-difluorobenzene | |

| 1,4-Difluorobenzene | 1-Bromo-2,5-difluorobenzene |

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[15]

-

¹H NMR: Will show characteristic splitting patterns due to proton-fluorine (H-F) coupling. The number of signals, their chemical shifts, and coupling constants are unique for each isomer.[16]

-

¹³C NMR: Provides information on the number of unique carbon environments.

-

¹⁹F NMR: Crucial for confirming the relative positions of the fluorine atoms and the bromine substituent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the product from starting material and any isomeric byproducts, assessing purity. MS will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of C-F and C-Br bonds and the aromatic ring substitution pattern.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (oxide layer on iron). | Activate iron filings by briefly washing with dilute HCl, followed by rinsing with water/ethanol and drying before use. |

| Insufficient catalyst. | Increase catalyst loading slightly (e.g., to 10 mol%). | |

| Formation of Dibrominated Products | Excess bromine used or reaction temperature too high. | Use a 1:1 molar ratio of bromine to substrate. Maintain low temperature during bromine addition. Monitor the reaction closely and stop when the starting material is consumed. |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C) after bromine addition is complete. |

| Product Lost During Work-up | Formation of an emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |

| Product is volatile. | Be cautious during solvent removal on the rotary evaporator; use minimal vacuum and a cool water bath. |

References

- Organic Chemistry- Electrophilic Aromatic Substitution Reaction/EAS Reaction. University of Wisconsin-Madison.

- Li, C., et al. (2015). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 27, 3720-3724.

- Zhang, Y., et al. (2015). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances, 5(12).

- Yang, W., et al. (2026). Efficient Dibromination of Aromatics with Fe(NO3)3·9H2O/FeBr3. SynOpen, 10, 30-36.

- Müller, P., et al. Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents, CA2191652A1.

- Bromination of Acetanilide Protocol. Chegg.com.

- Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869.

- Supporting Information for NMR Spectroscopic Characterisation. The Royal Society of Chemistry.

- Electrophilic halogenation. Wikipedia.

- Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Semantic Scholar.

- Analyze the role of iron in the halogenation of benzene with bromine. Pearson+.

- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

- Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.

- Method for the bromination of aromatic compound. Google Patents, US4954648A.

- Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.

- Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. ACS Publications.

- Aromatic Reactivity. Michigan State University Chemistry.

- Electrophilic Aromatic Substitution. University of South Carolina.

- Process for the preparation of p-bromofluorobenzene. Google Patents, US5847241A.

- Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry.

- Liu, W., et al. (2015). Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions. Chemical Science.

- How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.

- Electrophilic Aromatic Substitution Reactions. LON-CAPA OCHem.

- Electrophilic Aromatic Substitution. University of South Florida.

- Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv.

- Fluorination of Haloaromatic Compounds. Journal of Research of the National Bureau of Standards.

- Bromination of Aromatic Compounds using Bromine in Microreactor. ResearchGate.

- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI.

- 1-Bromo-3,5-difluorobenzene 98. Sigma-Aldrich.

- Proton NMR Analysis to identify Isomers. YouTube.

- Bromination of benzene. Khan Academy.

- Substituted bromofluorobenzene derivatives and process for its manufacture. Google Patents, US4446075A.

- Synthesis of Bromobenzene. Alfa Chemistry.

- The 1H NMR spectra of three isomers with molecular formula C4H9Br. Pearson.

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.

- Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.

- Process for preparing 1,3-difluorobenzene. Google Patents, US5504264A.

- Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society.

Sources

- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Analyze the role of iron in the halogenation of benzene with brom... | Study Prep in Pearson+ [pearson.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 7. LON-CAPA OCHem [s10.lite.msu.edu]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 10. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [ouci.dntb.gov.ua]

- 13. Organic Chemistry- Electrophilic Aromatic Substitution Reaction/EAS Reaction – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 14. chegg.com [chegg.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. youtube.com [youtube.com]

Suzuki-Miyaura coupling conditions for sterically hindered aryl bromides

Application Note & Protocol

Topic: Suzuki-Miyaura Coupling Conditions for Sterically Hindered Aryl Bromides For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Constructing Crowded Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl motifs is particularly vital in drug discovery and materials science. However, when the coupling partners possess significant steric bulk, particularly ortho-substituents on the aryl halide, the reaction can become sluggish or fail entirely.[3] The synthesis of tri- and tetra-ortho-substituted biaryls remains a significant challenge due to severe steric repulsion that impedes key steps in the catalytic cycle.[4][5]

This guide provides an in-depth analysis of the factors governing the success of Suzuki-Miyaura couplings for sterically hindered aryl bromides. We will dissect the mechanistic hurdles and present a detailed framework of catalyst systems, ligands, and conditions specifically designed to overcome these steric barriers, culminating in a robust, field-proven protocol.

A Mechanistic Perspective on Steric Hindrance

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7] Steric hindrance on the substrates can negatively impact each of these steps, but it is particularly detrimental to the final, product-forming reductive elimination step.

-

Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-bromide bond can be slowed by bulky ortho-substituents that shield the reaction center. However, the use of highly active, electron-rich ligands can often overcome this initial hurdle.[3]

-

Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can also be sterically sensitive. The choice of base is critical here to facilitate the formation of a reactive boronate species.[8]

-

Reductive Elimination: This is often the rate-limiting step for hindered substrates. The two bulky aryl groups on the Pd(II) center must come into close proximity to form the new C-C bond. Severe steric clash between ortho-substituents can create a high energy barrier for this process, preventing catalyst turnover and product formation.[4][9]

The development of specialized ligands that can accelerate this crucial reductive elimination step has been the key to unlocking these challenging transformations.[4][9]

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical reductive elimination step.

Optimizing Reaction Parameters: A Toolkit for Hindered Couplings

Success in coupling sterically hindered aryl bromides hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Source

While various palladium sources can be used, Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) and Pd₂(dba)₃ are common starting points.[5] These are reduced in situ to the active Pd(0) species. For enhanced air and moisture stability and to ensure a reliable initiation, preformed palladium precatalysts are often preferred. The "G3" and "G4" Buchwald precatalysts, which feature a carbazole-based ancillary ligand, are designed for rapid generation of the active monoligated Pd(0) catalyst and show excellent performance in challenging couplings.[4]

The Crucial Role of the Ligand

The ligand is the single most important factor in overcoming steric barriers. The ideal ligand for these transformations possesses a combination of steric bulk and strong electron-donating ability.[2][10]

-

Bulky, Electron-Rich Biaryl Monophosphines (Buchwald Ligands): This class of ligands has revolutionized difficult cross-coupling reactions.[11] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[12] Furthermore, their electron-rich nature increases the electron density on the palladium center, which significantly accelerates the rate-limiting reductive elimination step.[3][4]

-

SPhos (1): Exhibits exceptional activity for preparing extremely hindered biaryls due to its 2',6'-dimethoxybiphenyl backbone.[13]

-

XPhos (2): The 2',4',6'-triisopropylbiphenyl group provides immense steric bulk, making it highly effective for coupling hindered aryl chlorides and bromides.[11]

-

RuPhos: Another highly effective ligand, particularly for coupling primary alkyltrifluoroborates with aryl chlorides.[14]

-

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess "flexible steric bulk," which makes them highly effective catalysts for Suzuki-Miyaura reactions involving hindered substrates, sometimes allowing reactions to proceed at room temperature.[15]

-

Specialized Ligands: For extremely demanding couplings, such as the formation of tetra-ortho-substituted biaryls, ligands like BI-DIME and AntPhos have been specifically developed and show excellent reactivity where others fail.[16][17][18]

The appropriate balance of steric and electronic properties is key; ligands that are excessively bulky can sometimes hinder substrate approach to the metal center.[10]

Choice of Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation.[8] For sterically hindered couplings, a strong, non-nucleophilic base is often required.

-

Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for these reactions.[6][19] Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) have also been used successfully, with the choice often depending on the specific substrates and ligand.[9][15]

-

Solvents: Anhydrous, polar aprotic solvents are generally preferred.

-

Toluene and Dioxane: These are the most common solvents for hindered couplings, often providing excellent results at elevated temperatures (80-110 °C).[16][20]

-

Tetrahydrofuran (THF): Can be effective, sometimes allowing reactions to proceed at lower temperatures.[19]

-

Aqueous Mixtures: While many Suzuki reactions use aqueous solvent mixtures, for highly hindered substrates, anhydrous conditions often provide better and more consistent results.[4][21]

-

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic sterically hindered aryl bromide with an arylboronic acid. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.

Caption: General experimental workflow for a sterically hindered Suzuki-Miyaura coupling.

Materials:

-

Sterically hindered aryl bromide (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2–1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk flask or sealed reaction vial, stir bar, and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), arylboronic acid (1.5 mmol), base (3.0 mmol), palladium precatalyst (0.01-0.02 mmol), and ligand (0.02-0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl bromide).

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Summary: A Survey of Successful Conditions

The following table summarizes selected literature-proven conditions for the synthesis of sterically challenging biaryls, demonstrating the effectiveness of modern catalyst systems.

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | 50 °C / 20h | 88 | [19] |

| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 °C / 12h | 93 | [13] |

| 2-Bromo-1,3,5-triisopropylbenzene | 2-Tolylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 °C / 12h | 92 | [13] |

| 1-Bromo-2,6-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1) | BI-DIME | K₃PO₄ (2) | Toluene | 110 °C / 12h | 91 | [22] |

| 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (1) | K₃PO₄ (2) | Toluene | 110 °C / 24h | 91 | [16][23] |

| 2-Bromoanisole | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (3) | Dioxane | 110 °C | 93 | [20] |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

Yin, J., & Rainka, M. P. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 194-198. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2417-2421. [Link]

-

Mori, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2417-2421. [Link]

-

SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

-

Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

-

Johnson, J. B., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

ResearchGate. (n.d.). General mechanism of Suzuki‐Miyaura cross‐coupling reaction. [Link]

-

wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Dai, H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3954–3957. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

-

YouTube. (2019). How to: Suzuki Miyaura Coupling. [Link]

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 12. entegris.com [entegris.com]

- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Sonogashira coupling reaction scope for polybrominated fluorobenzenes

Application Note & Protocol

Topic: Expanding the Synthetic Toolbox: A Guide to the Sonogashira Coupling of Polybrominated Fluorobenzenes

Introduction: The Strategic Value of Alkynylated Polyhalofluoroarenes

Polybrominated fluorobenzenes are versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by fluorine atoms, combined with the multiple reactive handles provided by bromine, make them ideal scaffolds for constructing complex molecular architectures. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds, offers a direct pathway to introduce alkyne functionalities onto these rings.[1][2] This transformation is of paramount importance as the resulting alkynylated products are precursors to a vast array of valuable compounds, including conjugated polymers, pharmaceuticals, and molecular probes.[3][4]

However, the application of the Sonogashira coupling to polybrominated fluorobenzenes is not without its challenges. The electron-withdrawing nature of both fluorine and multiple bromine atoms deactivates the aromatic ring, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[5][6] Furthermore, the presence of multiple C-Br bonds raises critical questions of regioselectivity: which bromine will react first, and can we control the extent of substitution to achieve mono-, di-, or even tri-alkynylation?

This guide provides a comprehensive overview of the Sonogashira coupling reaction applied to polybrominated fluorobenzene substrates. We will delve into the mechanistic nuances, explore strategies for controlling regioselectivity, present detailed experimental protocols, and summarize the reaction's scope, offering researchers the insights needed to successfully leverage this powerful reaction.

Mechanistic Considerations for Polyhalogenated Systems

The Sonogashira reaction is traditionally catalyzed by a combination of a palladium(0) complex and a copper(I) salt.[7] The reaction proceeds via two interconnected catalytic cycles.[8]

-

The Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient arenes.[1]

-

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a mild base, to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.[3]

-

Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[9]

For polybrominated fluorobenzenes, the key challenge is controlling the initial oxidative addition. The reactivity of C-Br bonds is influenced by both steric and electronic factors. Generally, oxidative addition is favored at the most electrophilic carbon center, which can often be predicted by analyzing the substrate's electronic structure or by empirical data such as ¹³C NMR chemical shifts.[10]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Controlling Regioselectivity: Catalyst and Condition Selection

Achieving site-selectivity in the alkynylation of polybrominated fluorobenzenes is the primary objective. The choice of catalyst, ligand, base, and solvent are critical levers for controlling the reaction's outcome.

-

Palladium Catalyst & Ligands: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand is common. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often superior.[8] They promote the challenging oxidative addition step and can influence regioselectivity. In some cases, the choice between monodentate and bidentate ligands can even switch the preferred site of reaction.[11]

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is used to increase the reaction rate.[3] However, its presence can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[4][12] Therefore, rigorous degassing and maintaining an inert atmosphere are crucial. For sensitive substrates, "copper-free" Sonogashira protocols may be advantageous, though they often require higher temperatures or more specialized ligands.[13][14]

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.[3] The choice of solvent can also be critical; common solvents include THF, DMF, and toluene. The polarity of the solvent can influence reaction rates and, in some cases, regioselectivity by stabilizing polar intermediates.[15]

Experimental Protocols

The following protocols provide a general framework. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-alkynylation of a Dibromofluorobenzene

This protocol is designed to favor the substitution of a single, more reactive bromine atom.

Caption: A step-by-step visualization of the Sonogashira coupling experimental procedure.

Materials:

-

Polybrominated fluorobenzene (e.g., 1,4-dibromo-2-fluorobenzene) (1.0 equiv)

-

Terminal alkyne (1.1 - 1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

-

Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the polybrominated fluorobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and TEA (3.0 mmol) via syringe. Stir the mixture for 5 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Work-up: Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product using NMR (¹H, ¹³C, ¹⁹F) spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Procedure for Selective Di-alkynylation

To achieve double substitution, the stoichiometry of the alkyne is increased, and reaction conditions may need to be more forcing.

Modifications from Protocol 1:

-

Stoichiometry: Increase the amount of terminal alkyne to 2.2 - 2.5 equivalents.

-

Catalyst Loading: It may be necessary to increase the catalyst and co-catalyst loading (e.g., Pd to 5 mol%, CuI to 10 mol%).

-

Base: Increase the amount of base accordingly (5.0 - 6.0 equiv).

-

Temperature & Time: Higher temperatures and longer reaction times are often required to drive the reaction to completion.

Note: Achieving selective di- or poly-substitution can be challenging and may result in a mixture of products requiring careful chromatographic separation. Stepwise addition of different alkynes can also be employed to synthesize unsymmetrically substituted products.

Reaction Scope and Data

The site-selectivity of the Sonogashira coupling on polybrominated fluorobenzenes is dictated by a combination of steric and electronic effects. The electron-withdrawing fluorine atom generally directs the initial coupling to the positions para or ortho to it, with steric hindrance often disfavoring the ortho position.

| Substrate | Alkyne | Conditions (Catalyst, Base, Solvent, Temp) | Product(s) | Yield (%) | Reference |

| 1,4-Dibromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA, THF, 60 °C | 4-Bromo-2-fluoro-1-(phenylethynyl)benzene | Good | [16] |

| 1,4-Dibromo-2-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, DIPA, Toluene, 70 °C | 4-Bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene | High | N/A |

| 1,2-Dibromo-3,5-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 65 °C | 2-Bromo-3,5-difluoro-1-(phenylethynyl)benzene | Very Good | [16] |